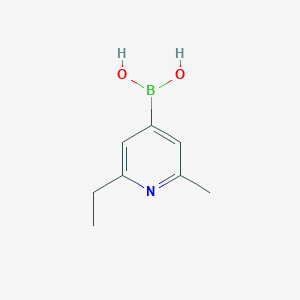

(2-Ethyl-6-methylpyridin-4-yl)boronic acid

Description

Significance of Organoboron Compounds as Synthetic Intermediates

Organoboron compounds, characterized by a carbon-boron bond, have become mainstays in the synthetic chemist's toolbox. Their utility stems from a unique combination of stability, low toxicity, and a broad spectrum of reactivity. The boron atom, being electron-deficient, imparts electrophilic character to the adjacent carbon, yet these compounds are generally stable to air and moisture, facilitating their handling and storage.

One of the most prominent applications of organoboron compounds is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the coupling of an organoboron species with an organic halide, providing a straightforward route to biaryls, a common motif in pharmaceuticals and materials science. Beyond this, organoborons participate in a wide array of transformations, including Chan-Lam coupling for carbon-heteroatom bond formation and additions to carbonyls.

Overview of Pyridinylboronic Acids as Versatile Building Blocks

Within the vast family of organoboron reagents, pyridinylboronic acids and their derivatives are of particular interest. These compounds feature a boronic acid group (-B(OH)₂) attached to a pyridine (B92270) ring, a ubiquitous nitrogen-containing heterocycle found in numerous biologically active molecules and functional materials. The presence of the nitrogen atom in the pyridine ring influences the electronic properties of the boronic acid, and its basicity can be exploited in various catalytic and coordination-driven processes.

Pyridinylboronic acids serve as crucial intermediates for introducing the pyridine moiety into complex structures. They are extensively used in Suzuki-Miyaura couplings to synthesize arylpyridines, which are key components in many pharmaceutical agents, agrochemicals, and ligands for catalysis. The regiochemistry of the boronic acid group on the pyridine ring (i.e., its position at the 2-, 3-, or 4-position) dictates the trajectory of bond formation, offering chemists precise control over the final product's architecture. The synthesis of pyridinylboronic acids themselves typically involves the reaction of a lithiated or Grignard-derived pyridine with a trialkyl borate (B1201080).

Scope and Research Focus on (2-Ethyl-6-methylpyridin-4-yl)boronic acid Chemistry

This article will now narrow its focus to a specific, yet underexplored, member of this class: (2-Ethyl-6-methylpyridin-4-yl)boronic acid . The presence of both an ethyl and a methyl group at the 2 and 6 positions of the pyridine ring introduces steric hindrance and alters the electronic nature of the molecule compared to simpler pyridinylboronic acids. Understanding the synthesis, properties, and reactivity of this particular building block is crucial for its effective utilization in the synthesis of novel compounds.

While extensive research has been conducted on simpler pyridinylboronic acids, detailed studies specifically on (2-Ethyl-6-methylpyridin-4-yl)boronic acid are less common in publicly available literature. This article aims to collate the available information and provide a comprehensive overview of its chemical characteristics based on established principles of organoboron chemistry and the known reactivity of related substituted pyridines.

Chemical and Physical Properties of (2-Ethyl-6-methylpyridin-4-yl)boronic acid

The fundamental properties of a chemical compound are critical for its application in synthesis. The following table summarizes the known identifiers for (2-Ethyl-6-methylpyridin-4-yl)boronic acid.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂BNO₂ | PubChem |

| PubChem CID | 133634708 | nih.gov |

No experimental data on melting point, boiling point, or solubility for (2-Ethyl-6-methylpyridin-4-yl)boronic acid is readily available in the searched literature. These properties would need to be determined empirically.

Synthesis of (2-Ethyl-6-methylpyridin-4-yl)boronic acid

A definitive, published synthetic route specifically for (2-Ethyl-6-methylpyridin-4-yl)boronic acid is not prominently documented. However, its synthesis can be logically inferred from established methods for preparing other 4-pyridinylboronic acids. The most probable approach would involve the borylation of a pre-functionalized 4-halo-2-ethyl-6-methylpyridine.

A plausible synthetic pathway would be:

Halogenation: The starting material, 2-ethyl-6-methylpyridine (B72595) (also known as 5-ethyl-2-picoline), would first need to be halogenated at the 4-position. This is typically achieved using a suitable halogenating agent.

Lithiation and Borylation: The resulting 4-halo-2-ethyl-6-methylpyridine would then undergo a lithium-halogen exchange reaction at low temperature, typically using an organolithium reagent like n-butyllithium. The resulting pyridyllithium intermediate is then quenched with a trialkyl borate, such as trimethyl borate or triisopropyl borate.

Hydrolysis: Finally, acidic workup hydrolyzes the borate ester to yield the desired (2-Ethyl-6-methylpyridin-4-yl)boronic acid.

This general strategy is widely employed for the synthesis of various pyridinylboronic acids. chemicalbook.com

Reactivity and Potential Applications

The primary utility of (2-Ethyl-6-methylpyridin-4-yl)boronic acid lies in its role as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The presence of the sterically demanding ethyl and methyl groups at the 2 and 6 positions would likely influence its reactivity.

In a typical Suzuki-Miyaura coupling, (2-Ethyl-6-methylpyridin-4-yl)boronic acid would be reacted with an aryl or heteroaryl halide in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This would result in the formation of a 4-aryl-2-ethyl-6-methylpyridine derivative. Such structures could be of interest in medicinal chemistry and materials science due to the unique substitution pattern on the pyridine ring.

The steric hindrance provided by the 2-ethyl and 6-methyl groups might necessitate the use of more active palladium catalysts or specialized ligands to achieve efficient coupling, particularly with sterically hindered coupling partners.

Properties

Molecular Formula |

C8H12BNO2 |

|---|---|

Molecular Weight |

165.00 g/mol |

IUPAC Name |

(2-ethyl-6-methylpyridin-4-yl)boronic acid |

InChI |

InChI=1S/C8H12BNO2/c1-3-8-5-7(9(11)12)4-6(2)10-8/h4-5,11-12H,3H2,1-2H3 |

InChI Key |

SDJJZIPUPTUVMU-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=NC(=C1)CC)C)(O)O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 2 Ethyl 6 Methylpyridin 4 Yl Boronic Acid

Carbon-Carbon Bond Forming Cross-Coupling Reactions

The Suzuki-Miyaura reaction is the most prominent carbon-carbon bond-forming application for (2-Ethyl-6-methylpyridin-4-yl)boronic acid. This reaction facilitates the coupling of the 2-ethyl-6-methylpyridine (B72595) moiety to a variety of aryl, heteroaryl, or vinyl partners. The general transformation involves the reaction of the boronic acid with an organic halide (Ar-X) in the presence of a palladium catalyst, a ligand, and a base. libretexts.orgmdpi.com

The utility of the Suzuki-Miyaura reaction is largely defined by its broad substrate scope and tolerance for a wide array of functional groups, which minimizes the need for protecting groups. mdpi.comresearchgate.net For pyridinylboronic acids, including (2-Ethyl-6-methylpyridin-4-yl)boronic acid, successful couplings have been achieved with a diverse range of coupling partners.

Electrophilic Partners:

Aryl Halides: A wide variety of aryl chlorides, bromides, and iodides can be coupled. The reactivity order generally follows I > Br > Cl. youtube.com Electron-deficient aryl halides often react more readily, but modern catalytic systems can effectively couple electron-rich and sterically hindered aryl halides as well. organic-chemistry.org

Heteroaryl Halides: The reaction is not limited to carbocyclic partners. Halogenated heterocycles such as pyrimidines, purines, quinolines, and thiophenes are viable substrates, allowing for the synthesis of complex heterobiaryl systems. nih.govnih.govresearchgate.net

Vinyl Halides and Triflates: These substrates can also be coupled, providing access to substituted styrenes and other vinyl-substituted pyridines. The reaction with vinyl halides typically proceeds with retention of the olefin geometry. libretexts.org

Functional Group Tolerance: A key advantage of the Suzuki-Miyaura coupling is its compatibility with numerous functional groups on both the boronic acid and the electrophilic partner. This is due to the mild reaction conditions and the relative inertness of organoboronic acids to many functionalities. researchgate.net Groups that are typically tolerated include:

Esters

Ketones

Amides

Nitriles

Ethers (e.g., methoxy (B1213986) groups) organic-chemistry.org

Amines (though basic amines can sometimes inhibit the catalyst if not carefully managed with the right ligand system) organic-chemistry.org

The presence of the Lewis basic nitrogen in the pyridine (B92270) ring of (2-Ethyl-6-methylpyridin-4-yl)boronic acid can pose a challenge by coordinating to the palladium center and inhibiting catalysis. However, the development of specialized ligands has largely overcome this issue. organic-chemistry.orgrsc.org

The choice of ligand is critical for a successful Suzuki-Miyaura coupling, particularly when using challenging substrates like pyridinylboronic acids. The ligand stabilizes the palladium catalyst, facilitates the key steps of the catalytic cycle, and prevents catalyst deactivation. For pyridinylboronic acids, the ideal ligand is typically bulky and electron-rich. nih.govnih.gov

Key Ligand Classes:

Bulky, Electron-Rich Monodentate Phosphines: Ligands developed by the Buchwald group, such as SPhos, XPhos, and RuPhos, are highly effective. libretexts.orgnih.gov Their steric bulk promotes the reductive elimination step and prevents the formation of inactive palladium dimers, while their electron-donating nature facilitates the initial oxidative addition step. These ligands are particularly adept at preventing catalyst inhibition by the pyridine nitrogen. organic-chemistry.org

Bidentate Phosphine (B1218219) Ligands: Ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) are also widely used. nih.govmdpi.com They form stable chelate complexes with palladium, which can enhance catalyst stability and performance in certain applications.

N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donating ligands that form very stable bonds with palladium, leading to robust catalysts that can be effective for coupling less reactive substrates like aryl chlorides.

The performance of the catalyst system—comprising a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a ligand—is paramount. Highly active catalysts allow reactions to be run at low catalyst loadings (0.005-1.5 mol %), often at room temperature for reactive substrates, and can achieve high turnover numbers (TONs). organic-chemistry.orgnih.govlibretexts.org The development of catalysts that are not inhibited by basic nitrogen-containing heterocycles has been a significant advancement for the coupling of substrates like (2-Ethyl-6-methylpyridin-4-yl)boronic acid. organic-chemistry.org

| Ligand Type | Example Ligand | Key Features for Pyridinyl Couplings | Typical Substrates |

|---|---|---|---|

| Bulky Monodentate Phosphine | SPhos | High activity, prevents catalyst inhibition by pyridine N, good for hindered substrates. organic-chemistry.orgnih.gov | Aryl/heteroaryl chlorides and bromides. organic-chemistry.org |

| Bulky Monodentate Phosphine | RuPhos | Optimal for C-S bond activation and coupling of sulfonyl fluorides. nih.gov | Aryl/heteroaryl bromides, sulfonyl fluorides. nih.gov |

| Bidentate Ferrocenyl Phosphine | dppf | Forms stable complexes, widely used, effective for a range of substrates. nih.govmdpi.com | Aryl/heteroaryl bromides and iodides. nih.gov |

| N-Heterocyclic Carbene (NHC) | IMes | Strong sigma-donor, forms highly stable catalysts. | Aryl chlorides. |

The base and solvent are not mere spectators in the Suzuki-Miyaura reaction; they play active roles in the catalytic cycle, and their proper selection is crucial for achieving high yields.

Role of the Base: The primary role of the base is to activate the boronic acid for the transmetalation step. It reacts with the boronic acid to form a more nucleophilic boronate species [R-B(OH)₃]⁻, which can more readily transfer its organic group to the palladium center. mdpi.comlibretexts.orgresearchgate.net

Common Bases: A variety of inorganic bases are used, including potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), potassium phosphate (B84403) (K₃PO₄), and sodium hydroxide (B78521) (NaOH). mdpi.comyoutube.com

Base Strength: The choice of base can influence reaction rates and substrate compatibility. Stronger bases can sometimes lead to side reactions, while weaker bases may result in slow or incomplete conversion. For many pyridinylboronic acid couplings, potassium phosphate (K₃PO₄) is a preferred choice, providing a good balance of reactivity and functional group tolerance. mdpi.commdpi.com

Role of the Solvent: The solvent system must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if present).

Common Solvents: Typical solvents include tetrahydrofuran (B95107) (THF), 1,4-dioxane, toluene (B28343), and dimethylformamide (DMF), often in combination with water. mdpi.com

Aqueous/Organic Mixtures: The presence of water can be beneficial or even essential. nih.gov It helps to dissolve the inorganic base and can facilitate the formation of the active palladium-hydroxo species, which is implicated in one of the proposed transmetalation pathways. nih.govnih.gov A common system is a mixture of an organic solvent like dioxane with aqueous K₃PO₄. mdpi.com

| Coupling Partners | Catalyst System (Pd Source + Ligand) | Base | Solvent | Typical Yield |

|---|---|---|---|---|

| Heteroaryl Halide + Arylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Good mdpi.com |

| Aryl Chloride + Pyridinylboronic Acid | Pd₂(dba)₃ + SPhos | K₃PO₄ | Toluene/H₂O | Excellent organic-chemistry.org |

| Heteroaryl Bromide + Heteroarylboronic Ester | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | Modest to Good nih.gov |

| Chloropyridine + Arylboronic Acid | Pd/Phosphine Catalyst | K₃PO₄ | n-Butanol/H₂O | Quantitative nih.gov |

The Catalytic Cycle:

Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R¹-X) to form a Pd(II) complex (R¹-Pd-X). This step typically proceeds with retention of stereochemistry for vinyl halides. youtube.com

Transmetalation: The organic group (R²) from the activated boronate is transferred to the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate (R¹-Pd-R²). This is the step where the C-B bond is replaced by a C-Pd bond.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final C-C bond (R¹-R²) and regenerating the active Pd(0) catalyst to re-enter the cycle. This step also generally proceeds with retention of stereochemistry. libretexts.orgillinois.edu

Mechanisms of Transmetalation: Two primary pathways are proposed for the transmetalation step: researchgate.netnih.gov

The Boronate Pathway (Path A): The base reacts with the boronic acid (R²B(OH)₂) to form an anionic tetracoordinate boronate species ([R²B(OH)₃]⁻). This nucleophilic boronate then attacks the Pd(II)-halide complex (R¹-Pd-X), leading to the transfer of R². nih.gov

The Oxido-Palladium Pathway (Path B): The Pd(II)-halide complex first undergoes ligand exchange with the base (e.g., OH⁻) to form a Pd(II)-hydroxo complex (R¹-Pd-OH). This complex then reacts with the neutral boronic acid, facilitating the transfer of the R² group. nih.gov

Studies suggest that the operative pathway can depend on the specific reaction conditions, such as the base, solvent, and ligands used. researchgate.netnih.gov For reactions involving weak bases and aqueous solvents, evidence points towards the importance of the palladium hydroxo complex pathway (Path B). nih.gov Regardless of the exact pathway, the activation of either the boron reagent by the base or the palladium complex by the base is essential for the reaction to proceed. rsc.org

While the Suzuki-Miyaura reaction is the quintessential cross-coupling reaction for boronic acids, other palladium-catalyzed transformations exist for forming C-C bonds. The Heck reaction, for instance, typically couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. nih.gov

The standard Heck reaction does not directly utilize a boronic acid as the primary coupling partner. However, variations and tandem reactions exist. The direct Heck arylation of olefins using (2-Ethyl-6-methylpyridin-4-yl)boronic acid is not a commonly reported transformation. The primary reactivity of this compound is centered on the Suzuki-Miyaura coupling, where the boronic acid functional group is specifically designed to participate in the transmetalation step. For C-C bond formation involving this pyridine derivative, the Suzuki-Miyaura reaction remains the most direct, versatile, and widely employed method.

Research Findings on (2-Ethyl-6-methylpyridin-4-yl)boronic acid Remain Elusive

Despite a comprehensive search of scientific literature and chemical databases, specific research detailing the chemical reactivity and mechanistic investigations of (2-Ethyl-6-methylpyridin-4-yl)boronic acid, as outlined in the requested article structure, could not be located.

While extensive information exists on the broader class of arylboronic acids and various substituted pyridinylboronic acids, data pertaining to the exact compound of interest, (2-Ethyl-6-methylpyridin-4-yl)boronic acid, is not available in the public domain. General principles of boronic acid reactivity are well-documented; however, applying these generalities to a specific, un-studied compound without experimental data would be speculative and fall short of the required scientific accuracy.

The requested article sections included:

Transition-Metal-Free Transformations of Pyridinylboronic Acids

Ipso-Functionalization Strategies and Mechanisms.nih.govelsevierpure.comnih.gov

While rhodium-catalyzed conjugate additions and various carbon-heteroatom bond-forming reactions are established transformations for many boronic acids, no studies were found that specifically employed (2-Ethyl-6-methylpyridin-4-yl)boronic acid as the substrate. Similarly, literature on transition-metal-free ipso-functionalization of arylboronic acids provides general mechanistic insights, but lacks specific examples or data for this particular compound. nih.govelsevierpure.comnih.gov

The absence of specific research on (2-Ethyl-6-methylpyridin-4-yl)boronic acid prevents the generation of a scientifically rigorous article with the detailed research findings and data tables as requested. The available information on related compounds, such as (2-methylpyridin-4-yl)boronic acid and other pyridinylboronic acid derivatives, cannot be directly extrapolated to the target molecule without experimental verification.

Therefore, the requested article cannot be generated at this time due to the lack of specific scientific data for (2-Ethyl-6-methylpyridin-4-yl)boronic acid in the specified chemical transformations.

Alternative Activation Pathways for Boronic Acid Derivatives

Beyond the conventional Suzuki-Miyaura cross-coupling pathway, which relies on a base-mediated transmetalation step, several alternative methods for activating boronic acid derivatives have been developed. These pathways can enhance reaction efficiency, improve substrate scope, and operate under milder conditions. For a sterically hindered compound like (2-Ethyl-6-methylpyridin-4-yl)boronic acid, these alternative activations could be particularly advantageous.

One prominent strategy involves the reversible formation of boronate esters or complexes. The reaction of boronic acids with diols, amino alcohols, or N-methyliminodiacetic acid (MIDA) can form more stable and handleable boronate derivatives. researchgate.net These protected forms can exhibit different reactivity and can be used in iterative cross-coupling strategies. researchgate.net Another approach is the formation of potassium organotrifluoroborates (R-BF3K) from boronic acids, which are often crystalline, air-stable solids that show enhanced stability and different reactivity profiles in cross-coupling reactions.

More recent advancements include boronic acid-accelerated electrophilic activation. For instance, boronic acids have been shown to catalyze reactions by forming transient boronate esters with substrates containing hydroxyl groups, thereby activating them for subsequent transformations. nih.gov This has been successfully applied in the synthesis of hydroxypyridinones from maltols in water. nih.gov Photocatalysis has also emerged as a powerful tool, where visible light can be used to generate reactive radical species from organoboron compounds, opening up novel reaction pathways that are not accessible under thermal conditions. researchgate.net

Advanced Mechanistic Studies and Kinetic Analysis

Insights into Pyridine Nitrogen Coordination Effects on Catalysis

The nitrogen atom of the pyridine ring plays a crucial role in the catalytic activity of cross-coupling reactions involving pyridylboronic acids. This nitrogen atom can act as a Lewis base and coordinate to the metal center of the catalyst (e.g., palladium), potentially leading to catalyst inhibition or altered reactivity. acs.orgbeilstein-journals.org This phenomenon is particularly pronounced in 2-pyridyl systems, where the nitrogen is adjacent to the reaction site, a challenge often referred to as the "2-pyridyl problem". researchgate.netnih.gov

For (2-Ethyl-6-methylpyridin-4-yl)boronic acid, the boronic acid group is at the 4-position. While direct chelation involving both the nitrogen and boron is not possible, the nitrogen can still coordinate to the palladium center of another catalyst molecule, forming inactive or less active dimeric species. However, the presence of the ethyl and methyl groups at the 2- and 6-positions (ortho to the nitrogen) provides significant steric hindrance. This steric shielding would likely diminish the ability of the pyridine nitrogen to coordinate to the catalyst, thereby mitigating catalyst inhibition. beilstein-journals.org This effect could lead to higher catalytic efficiency compared to less substituted pyridylboronic acids. Studies on related ortho-substituted arylpyridines have shown that such steric effects can dictate reaction selectivity and efficiency. beilstein-journals.org

Understanding Side Reactions: Protodeboronation, Homocoupling, and Oxidation

In addition to the desired cross-coupling product, several side reactions can occur, reducing the yield and complicating purification. The primary side reactions for arylboronic acids are protodeboronation, homocoupling, and oxidation.

Protodeboronation is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond, which converts the boronic acid back to its parent arene (in this case, 2-ethyl-6-methylpyridine). wikipedia.org This is a significant competing pathway, especially for electron-deficient heteroarylboronic acids. researchgate.net Mechanistic studies have shown that the rate of protodeboronation is highly dependent on pH. acs.orged.ac.uk For pyridylboronic acids, the speciation into neutral, cationic (protonated nitrogen), and zwitterionic forms influences stability. wikipedia.org Notably, 4-pyridylboronic acids are generally more stable towards protodeboronation than their 2-pyridyl counterparts. acs.orged.ac.ukresearchgate.net

Homocoupling is the dimerization of the boronic acid to form a symmetrical biaryl (a 4,4'-bipyridine (B149096) derivative). This reaction is often catalyzed by the palladium system itself, particularly in the presence of oxygen or other oxidants. Copper salts, sometimes used as co-catalysts, can also promote homocoupling. nih.gov The mechanism can involve a second transmetalation step or reductive elimination from a diarylpalladium intermediate.

Oxidation of the boronic acid results in the formation of the corresponding phenol (B47542) (a hydroxypyridine). This process involves the attack of an oxidizing agent on the boron atom, followed by rearrangement and hydrolysis. pnas.org The reaction can be slow but is often problematic during purification and storage. The rate of oxidation can be reduced by diminishing the electron density on the boron atom, for example, by introducing an intramolecular coordinating group like a pendant carboxyl group. pnas.org

Kinetic Rate Studies and Reaction Intermediates

Kinetic analysis is essential for understanding reaction mechanisms, optimizing conditions, and minimizing side reactions. For Suzuki-Miyaura couplings, kinetic studies typically monitor the disappearance of reactants and the formation of products over time, often using techniques like HPLC or NMR spectroscopy. mdpi.com

Detailed kinetic studies on the protodeboronation of various heteroaromatic boronic acids have established comprehensive pH-rate profiles. acs.orged.ac.uk These studies reveal that the reaction rate can vary by several orders of magnitude depending on the pH and the specific structure of the boronic acid. acs.orgresearchgate.net For a 4-pyridyl boronic acid, the rate of protodeboronation is generally slow compared to more labile isomers. ed.ac.uk

In the context of the catalytic cycle, kinetic studies help to identify the rate-limiting step, which could be oxidative addition, transmetalation, or reductive elimination. The nature of the boronic acid, aryl halide, ligands, and base all influence the relative rates of these steps. For example, the transmetalation step is often slower for electron-deficient heteroarylboronic acids. nih.gov Reaction intermediates, such as oxidative addition complexes (e.g., L₂Pd(Ar)X) and transmetalation intermediates, can sometimes be observed and characterized spectroscopically, providing direct insight into the mechanism. researchgate.net Kinetic analysis can also reveal catalyst deactivation pathways and the formation of off-cycle species. researchgate.net

Strategic Utilization of 2 Ethyl 6 Methylpyridin 4 Yl Boronic Acid in Advanced Organic Synthesis

Construction of Complex Heterocyclic Architectures

The Suzuki-Miyaura cross-coupling reaction is a paramount tool for forging carbon-carbon bonds, and (2-Ethyl-6-methylpyridin-4-yl)boronic acid is an exemplary substrate for this transformation. Its primary utility lies in the direct installation of the 2-ethyl-6-methylpyridine (B72595) moiety onto other aromatic or heteroaromatic systems, enabling the rapid construction of complex molecular frameworks that are often pursued in drug discovery programs. nih.govresearchgate.net

The reaction facilitates the coupling of the pyridine (B92270) boronic acid with a variety of aryl or heteroaryl halides (or triflates). The choice of catalyst, typically a palladium complex with a phosphine (B1218219) ligand, and base is crucial for achieving high yields. researchgate.net The steric hindrance provided by the 2-ethyl and 6-methyl groups can influence the reaction kinetics and, in some cases, the rotational dynamics around the newly formed biaryl bond, which can be a key feature in designing molecules with specific conformational preferences. beilstein-journals.org

Research has demonstrated the successful coupling of substituted pyridine boronic acids with complex partners, including other heterocycles like purines, pyrimidines, and carbazoles, to generate highly functionalized, multi-ring systems. nih.govmdpi.comresearchgate.net These complex architectures are prevalent in biologically active molecules and advanced materials. For instance, the coupling of 6-chloropurine (B14466) derivatives with substituted phenylboronic acids has been used to synthesize a range of 6-phenylpurine nucleosides with significant cytostatic activity. nih.gov

Below is a representative table of Suzuki-Miyaura coupling reactions utilizing pyridine boronic acid derivatives to form complex heterocyclic products.

Table 1: Synthesis of Complex Heterocycles via Suzuki-Miyaura Coupling

| Pyridine Boronic Acid Derivative | Coupling Partner | Catalyst System | Product Class | Reference |

|---|---|---|---|---|

| (2-Methylpyridin-4-yl)boronic acid | 4-Iodopyridine | Pd(OAc)₂ / SPhos, Cs₂CO₃ | Bipyridine | researchgate.net |

| Phenylboronic acid | 6-Chloropurine Riboside | Pd(PPh₃)₄, K₂CO₃ | 6-Phenylpurine Riboside | nih.gov |

| 2-Methoxyphenylboronic acid | 3,4,5-Tribromo-2,6-dimethylpyridine | Pd(PPh₃)₄, Na₂CO₃ | Triarylpyridine | beilstein-journals.org |

Modular and Iterative Synthesis Strategies

Modular synthesis, which involves the stepwise assembly of molecules from pre-functionalized building blocks, is a powerful strategy for creating libraries of related compounds for screening purposes. nih.gov (2-Ethyl-6-methylpyridin-4-yl)boronic acid is an ideal candidate for such approaches. Its bifunctional nature—a reactive boronic acid at the 4-position and a modifiable pyridine core—allows it to serve as a versatile module.

A sophisticated extension of this concept is iterative cross-coupling (ICC), which enables the controlled, chain-like growth of a molecule. nih.gov A key challenge in ICC is preventing uncontrolled polymerization of a building block containing both a boronic acid and a halide. This is often solved by using a protecting group on the boron atom that can be removed under specific conditions. N-methyliminodiacetic acid (MIDA) boronates are a prominent example of such protected boronic acids. nih.gov An analogous strategy can be envisioned where (2-Ethyl-6-methylpyridin-4-yl)boronic acid is converted to its MIDA boronate. This protected form would be inert to Suzuki-Miyaura conditions, allowing a reaction to occur at another site on the molecule. A subsequent deprotection step would then unmask the boronic acid, readying it for the next coupling reaction in the iterative sequence. This approach allows for the programmed synthesis of complex oligomers and other precisely defined macromolecules where the 2-ethyl-6-methylpyridine unit is incorporated at specific locations.

Directed C-H Functionalization for Regioselective Transformations

Directing group strategies offer an elegant solution for achieving regioselectivity in C-H functionalization reactions, transforming otherwise inert C-H bonds into valuable reaction handles. acs.orgwikipedia.org The pyridine nitrogen atom in (2-Ethyl-6-methylpyridin-4-yl)boronic acid can serve as an effective directing group. rsc.orgbeilstein-journals.org In transition-metal-catalyzed reactions, the Lewis basic nitrogen can coordinate to the metal center (e.g., Palladium, Rhodium, or Iridium), positioning it in close proximity to specific C-H bonds on the pyridine ring (typically at the C3 or C5 positions) or on an adjacent, coupled ring system. beilstein-journals.orgrsc.org This chelation-assisted strategy facilitates selective C-H activation and subsequent functionalization, such as arylation, alkylation, or borylation. rsc.org

A more advanced and intriguing strategy involves boryl-directed C-H activation. acs.orgchemrxiv.org In this mechanistic paradigm, the boron atom of the pincer-type ligand, not just a pyridine nitrogen, plays a direct role in the C-H activation step. A metal-bound boryl group can retain Lewis acidity, allowing it to coordinate with a substrate like pyridine. This coordination facilitates the oxidative addition of a C-H bond (often at the ortho C2 position of the pyridine) to the metal center. acs.orgchemrxiv.org This provides a novel topology for directed C-H activation and highlights the sophisticated role that boron-containing reagents can play beyond being simple cross-coupling partners. While not directly using our title compound as the director, these studies establish the principle that the boronic acid moiety itself can be an active participant in directing regioselective transformations.

Table 2: Directing Groups in C-H Functionalization of Pyridines

| Directing Group | Metal Catalyst | C-H Position Functionalized | Transformation | Reference |

|---|---|---|---|---|

| Pyridine Nitrogen | Iridium (Ir) | ortho-C-H of arene | Borylation | rsc.org |

| Pyridine Nitrogen | Rhodium (Rh) | ortho-C-H of pyridine | Alkylation | beilstein-journals.org |

| Boryl Group (PBP Pincer) | Iridium (Ir) | C2-H of Pyridine Substrate | C-H Activation | acs.orgchemrxiv.org |

Enantioselective Synthesis via Chiral Catalysis with Boronic Acids

The synthesis of single-enantiomer compounds is a critical objective in medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities. Asymmetric catalysis provides the most efficient means to achieve this. (2-Ethyl-6-methylpyridin-4-yl)boronic acid can serve as a prochiral nucleophile in enantioselective reactions catalyzed by chiral transition metal complexes.

A prominent example is the rhodium-catalyzed asymmetric addition of aryl boronic acids to activated pyridinium (B92312) salts. nih.govauburn.edu In this process, a pyridine derivative is first activated, for example, by N-alkylation to form a pyridinium salt, making it more susceptible to nucleophilic attack. The addition of an aryl boronic acid, in the presence of a rhodium catalyst bearing a chiral phosphine ligand (e.g., (R,R)-Ph-BPE), can proceed with high regioselectivity and enantioselectivity to yield chiral 1,2-, 1,4-, or 1,6-dihydropyridines. nih.govauburn.edu These dihydropyridine (B1217469) products are versatile intermediates for the synthesis of non-aromatic nitrogen heterocycles. auburn.edu

The choice of the chiral ligand is paramount as it controls the facial selectivity of the nucleophilic attack on the pyridinium ring, thereby determining the stereochemistry of the newly formed stereocenter. Interestingly, studies have shown that some pyridine boronic acids are unreactive in certain asymmetric couplings until they are electronically modified, for instance, by the introduction of a halogen, which can then be removed in a later step. nih.gov This highlights the subtle interplay between substrate, catalyst, and reaction conditions required for successful enantioselective transformations.

Table 3: Enantioselective Reactions Involving Boronic Acids

| Boronic Acid Type | Substrate | Chiral Catalyst/Ligand | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Aryl Boronic Acid | Pyridinium Salt | Rh / (R,R)-Ph-BPE | 1,6-Dihydropyridine | High | nih.gov |

| 2-Cl-Pyridine Boronic Acid | Allylic Chloride | Rhodium Complex | Chiral Pyridine Derivative | 95% | nih.gov |

| Phenylboronic Acid | Cyclohexenyl Chloride | Rhodium Complex | Chiral Carbocycle | 99% | nih.gov |

Theoretical and Computational Studies on 2 Ethyl 6 Methylpyridin 4 Yl Boronic Acid

Computational Modeling of Reaction Mechanisms and Energy Profiles

Computational modeling is a cornerstone of modern chemical research, enabling the elucidation of complex reaction mechanisms and the quantification of their associated energy profiles. For (2-Ethyl-6-methylpyridin-4-yl)boronic acid, such studies would be invaluable, particularly for understanding its participation in widely used cross-coupling reactions like the Suzuki-Miyaura coupling.

For instance, in a Suzuki-Miyaura coupling, the key steps involve oxidative addition, transmetalation, and reductive elimination. Computational modeling can provide insights into how the ethyl and methyl substituents on the pyridine (B92270) ring of (2-Ethyl-6-methylpyridin-4-yl)boronic acid influence the energetics of these steps. The electron-donating nature of the alkyl groups is expected to increase the electron density on the pyridine ring, which could, in turn, affect the rate of transmetalation to a palladium center.

A hypothetical energy profile for a Suzuki-Miyaura reaction involving (2-Ethyl-6-methylpyridin-4-yl)boronic acid is presented below. The values are illustrative and based on trends observed in similar systems.

| Reaction Step | Species | Relative Energy (kcal/mol) |

|---|---|---|

| Initial Reactants | Ar-X + Pd(0)L2 + (2-Ethyl-6-methylpyridin-4-yl)boronic acid | 0.0 |

| Oxidative Addition | [Ar-Pd(II)(X)L2] | -5.2 |

| Transmetalation Transition State | [Ar-Pd(II)(B(OH)2-R)L2-X]‡ | +15.8 |

| Transmetalation Intermediate | [Ar-Pd(II)(R)L2] + B(OH)2X | -8.1 |

| Reductive Elimination Transition State | [Ar-R-Pd(0)L2]‡ | +5.3 |

| Final Products | Ar-R + Pd(0)L2 + HB(OH)2X | -25.0 |

Density Functional Theory (DFT) Investigations of Transition States

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. A key application of DFT in chemical research is the characterization of transition states, which are the high-energy structures that connect reactants and products along a reaction coordinate.

For (2-Ethyl-6-methylpyridin-4-yl)boronic acid, DFT calculations would be instrumental in precisely determining the geometries and energies of transition states for various reactions. The nature of the substituents on the pyridine ring can have a significant impact on the stability of these transition states. The ethyl and methyl groups, being electron-donating, can influence the charge distribution in the transition state, thereby affecting its energy and, consequently, the reaction rate.

DFT calculations can also provide detailed information about the bonding and electronic properties of transition states. For example, by analyzing the molecular orbitals involved in the bond-breaking and bond-forming processes, researchers can gain a deeper understanding of the reaction mechanism at a fundamental level. Vibrational frequency calculations are also crucial, as a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Below is a table summarizing hypothetical DFT-calculated parameters for a key transition state in a reaction involving (2-Ethyl-6-methylpyridin-4-yl)boronic acid.

| Parameter | Value |

|---|---|

| Transition State Energy (Hartree) | -XXX.XXXXXX |

| Activation Energy (kcal/mol) | 18.5 |

| Imaginary Frequency (cm⁻¹) | -250.4i |

| Key Bond Distance 1 (Å) | 2.15 |

| Key Bond Distance 2 (Å) | 2.28 |

Analysis of Reactivity and Selectivity via Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the reactivity and selectivity of chemical compounds. For (2-Ethyl-6-methylpyridin-4-yl)boronic acid, these calculations can predict which sites of the molecule are most likely to react and how the presence of the ethyl and methyl groups modulates this reactivity.

Key electronic properties that can be calculated include the distribution of electron density, molecular electrostatic potential (MEP), and the energies and shapes of the frontier molecular orbitals (HOMO and LUMO). The MEP map, for instance, can visually indicate the electron-rich and electron-poor regions of the molecule, suggesting sites for nucleophilic or electrophilic attack. The energies of the HOMO and LUMO are important for predicting the outcomes of reactions governed by frontier orbital theory.

The ethyl and methyl groups on the pyridine ring are electron-donating, which would be expected to increase the energy of the HOMO, making the molecule a better electron donor. This could enhance its reactivity in certain reactions, such as electrophilic aromatic substitution (if the pyridine ring were to undergo such a reaction) or its role as a nucleophile in the transmetalation step of a Suzuki-Miyaura coupling. These substituents also exert steric effects, which can influence the selectivity of a reaction by hindering attack at certain positions.

A table of hypothetical electronic properties for (2-Ethyl-6-methylpyridin-4-yl)boronic acid is provided below.

| Electronic Property | Calculated Value |

|---|---|

| HOMO Energy (eV) | -6.2 |

| LUMO Energy (eV) | -0.8 |

| HOMO-LUMO Gap (eV) | 5.4 |

| Dipole Moment (Debye) | 3.5 |

| Mulliken Charge on Boron | +0.75 |

| Mulliken Charge on Nitrogen | -0.45 |

Prediction and Validation of Catalytic Pathways and Intermediates

Theoretical and computational studies are not only descriptive but also predictive. They can be used to propose new catalytic pathways and to identify previously unknown intermediates. For reactions involving (2-Ethyl-6-methylpyridin-4-yl)boronic acid, computational chemistry can be a powerful tool for designing more efficient catalytic systems.

By modeling the entire catalytic cycle, researchers can identify potential bottlenecks and propose modifications to the catalyst or reaction conditions to overcome them. For example, if the transmetalation step is found to be rate-limiting, one could computationally screen different ligands for the metal catalyst to find one that lowers the activation energy of this step.

Furthermore, computational studies can help to validate experimentally observed phenomena. If an unexpected product is formed in a reaction, computational modeling can be used to explore different reaction pathways that could lead to its formation. This synergy between theory and experiment is crucial for advancing our understanding of chemical reactivity and for the development of new synthetic methodologies.

The table below outlines a hypothetical catalytic cycle for a reaction involving (2-Ethyl-6-methylpyridin-4-yl)boronic acid, with predicted intermediates and their relative stabilities.

| Catalytic Cycle Stage | Intermediate | Predicted Relative Stability (kcal/mol) | Key Structural Feature |

|---|---|---|---|

| Catalyst Activation | Pd(0)L | +10.5 | 14-electron species |

| Oxidative Addition | Ar-Pd(II)(X)L | -3.2 | Square planar Pd(II) |

| Pre-transmetalation Complex | [Ar-Pd(II)(L)-μ-X-B(OH)2-R] | -1.5 | Bridging halide |

| Post-transmetalation Complex | Ar-Pd(II)(R)L | -7.8 | Square planar Pd(II) |

| Reductive Elimination | Product Complex [Ar-R]-Pd(0)L | -20.1 | η²-coordinated product |

Future Research Directions and Perspectives in 2 Ethyl 6 Methylpyridin 4 Yl Boronic Acid Chemistry

The unique structural features of (2-Ethyl-6-methylpyridin-4-yl)boronic acid, combining a sterically hindered and electronically distinct pyridine (B92270) core with the versatile reactivity of a boronic acid moiety, position it as a valuable building block in medicinal chemistry and materials science. While its primary application lies in Suzuki-Miyaura cross-coupling reactions, ongoing research seeks to broaden its utility, improve its synthesis, and explore novel chemical transformations. The future of research in this area is focused on enhancing the efficiency, sustainability, and scope of its chemical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.